Methyl 4-methoxy-3-sulfanylbenzoate

Description

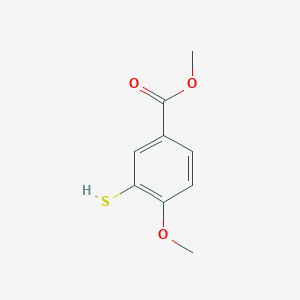

Methyl 4-methoxy-3-sulfanylbenzoate is a methyl ester derivative featuring a methoxy group at the para position and a sulfanyl (thiol) group at the meta position on the benzene ring.

Properties

CAS No. |

647855-89-8 |

|---|---|

Molecular Formula |

C9H10O3S |

Molecular Weight |

198.24 g/mol |

IUPAC Name |

methyl 4-methoxy-3-sulfanylbenzoate |

InChI |

InChI=1S/C9H10O3S/c1-11-7-4-3-6(5-8(7)13)9(10)12-2/h3-5,13H,1-2H3 |

InChI Key |

FMIWREZBKKVZCR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)OC)S |

Origin of Product |

United States |

Comparison with Similar Compounds

Methyl 4-(Cyclopropylmethoxy)-3-Hydroxybenzoate

Structural Differences :

- Substituent Groups : Replaces the sulfanyl group with a hydroxyl (-OH) and cyclopropylmethoxy (-OCH₂C₃H₅) group at positions 3 and 4, respectively.

- The cyclopropylmethoxy group introduces steric hindrance and lipophilicity, which may affect bioavailability or interaction with biological targets.

Functional Comparison :

- Acidity: The sulfanyl group in Methyl 4-methoxy-3-sulfanylbenzoate is more acidic (pKa ~10–12 for thiols) than the hydroxyl group (pKa ~16–18 for phenols), making the former more reactive in nucleophilic or redox reactions .

- Applications : The corrected compound in lacks explicit use cases, but hydroxyl-containing benzoates are often intermediates in drug synthesis, whereas thiolated derivatives may serve as antioxidants or enzyme inhibitors.

Sulfonylurea-Based Methyl Esters (Pesticide Analogs)

Examples from include metsulfuron-methyl and ethametsulfuron-methyl , which share the methyl ester moiety but differ significantly in structure:

- Core Structure : These compounds feature a triazine ring linked to sulfonylurea groups, enabling herbicidal activity via acetolactate synthase inhibition.

- Contrast with Target Compound :

Methyl Salicylate (Volatile Organic Compound)

Key Differences :

- Substituents : Methyl salicylate has a hydroxyl (-OH) and methoxy (-OCH₃) group at positions 2 and 1, respectively, whereas the target compound has methoxy and sulfanyl groups at positions 4 and 3.

- Volatility : Methyl salicylate is highly volatile due to its ester and hydroxyl groups, making it a common floral scent component. In contrast, the sulfanyl group in this compound may reduce volatility due to stronger intermolecular interactions (e.g., hydrogen bonding or disulfide formation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.